N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H12N2OS It is known for its unique structure, which includes a thiazole ring substituted with two methyl groups and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 4,5-dimethylthiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carboxamide group.
Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in assays to measure cell viability and proliferation, such as the MTT assay.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide involves its interaction with cellular components. In biological assays, it is reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to interact with cellular metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Uniqueness
N-(4,5-dimethylthiazol-2-yl)cyclopropanecarboxamide is unique due to its specific structure, which combines a thiazole ring with a cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for specialized research and industrial applications .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C9H12N2OS/c1-5-6(2)13-9(10-5)11-8(12)7-3-4-7/h7H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
PLNLJGPWQVTNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C |
Origin of Product |
United States |
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